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Compound of Interest

Compound Name: JNJ-42153605

Cat. No.: B15620964 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic

glutamate 2 (mGlu2) receptor.[1][2][3][4] As a PAM, JNJ-42153605 does not activate the

mGlu2 receptor directly but rather enhances its response to the endogenous agonist,

glutamate. This mechanism has generated significant interest for its therapeutic potential in

treating central nervous system (CNS) disorders, including schizophrenia and anxiety, by

modulating glutamatergic neurotransmission.[1] Preclinical studies have indicated that JNJ-
42153605 possesses an acceptable pharmacokinetic profile and brain penetration, which are

critical for its development as a CNS therapeutic.[2] This document provides a comprehensive

overview of the available pharmacokinetic data and related experimental methodologies for

JNJ-42153605 in preclinical species.

Pharmacokinetic Profile
Published literature describes JNJ-42153605 as having a "good in vivo PK profile" in preclinical

species.[1] It has been shown to be effective in vivo in a rat sleep-wake EEG paradigm

following a 3 mg/kg oral dose, indicating sufficient oral absorption and brain exposure.[1][4]

However, specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, half-

life, and bioavailability for JNJ-42153605 in rats and dogs are not publicly available in the

reviewed literature. One study noted that the compound's poor water solubility hindered its

further development.[2]
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Data Presentation
To illustrate the typical pharmacokinetic data generated in preclinical studies for a compound in

this class, the following table summarizes the pharmacokinetic parameters for a different

mGlu2 PAM, JNJ-40411813, in rats.[5]

Table 1: Pharmacokinetic Parameters of JNJ-40411813 in Fed Rats (Illustrative Example)[5]

Parameter Intravenous (2.5 mg/kg) Oral (10 mg/kg)

Cmax (ng/mL) - 938

Tmax (h) - 0.5

AUC0-∞ (ng·h/mL) 1833 ± 90 2250 ± 417

CL (L/h/kg) 1.4 ± 0.1 -

Vdz (L/kg) 2.3 ± 0.2 -

Bioavailability (%) - 31

Data are presented as mean ± standard deviation where available. This table is for illustrative

purposes only and does not represent data for JNJ-42153605.

Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of JNJ-42153605 are not

available in the public domain. The following is a representative, synthesized protocol for a

preclinical pharmacokinetic study in rats and dogs based on general industry practices.[6][7][8]

Animal Models
Species: Male Sprague-Dawley rats and Beagle dogs are commonly used for

pharmacokinetic studies.[6]

Health Status: Animals are certified to be healthy and are acclimated to the laboratory

environment before the study.
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Housing: Animals are housed in controlled conditions with respect to temperature, humidity,

and light-dark cycles, with free access to food and water unless fasting is required for the

study.

Dosing and Administration
Formulation: JNJ-42153605 is formulated in a suitable vehicle for intravenous and oral

administration. The selection of the vehicle would consider the compound's solubility.

Routes of Administration:

Intravenous (IV): A single bolus injection is administered, typically into a tail vein for rats or

a cephalic vein for dogs, to determine clearance, volume of distribution, and terminal half-

life.

Oral (PO): A single dose is administered via oral gavage for rats or in a capsule for dogs to

assess oral absorption, bioavailability, Cmax, and Tmax.

Dose Levels: A range of doses may be used to assess dose proportionality.

Sample Collection
Matrix: Blood is the primary matrix for pharmacokinetic analysis.

Collection Schedule: Serial blood samples are collected at predetermined time points post-

dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[7]

Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA)

and centrifuged to separate plasma. Plasma samples are then stored frozen until analysis.

Bioanalytical Method
Technique: Plasma concentrations of JNJ-42153605 are quantified using a validated high-

performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Validation: The assay is validated for linearity, accuracy, precision, selectivity, and stability

according to regulatory guidelines.
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Pharmacokinetic Analysis
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis

with software such as Phoenix WinNonlin.[7]

Parameters: Key parameters calculated include Cmax, Tmax, AUC, terminal half-life (t1/2),

clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).[7]
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Caption: Signaling pathway of JNJ-42153605 as a positive allosteric modulator of the mGlu2

receptor.

Experimental Workflow for Preclinical Pharmacokinetic
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Caption: Generalized experimental workflow for a preclinical pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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